![molecular formula C11H20N5O4P B12832151 [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a phosphonic acid group through a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a phosphonic acid ester under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate cellular pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
Tenofovir: A nucleotide analog with antiviral properties, used in the treatment of HIV and hepatitis B.
Adefovir: Another nucleotide analog with similar antiviral activity.
Cidofovir: Used in the treatment of cytomegalovirus infections
Uniqueness
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid is unique due to its specific structural features, which confer distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and medicine .
属性
分子式 |
C11H20N5O4P |
|---|---|
分子量 |
317.28 g/mol |
IUPAC 名称 |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane |
InChI |
InChI=1S/C9H14N5O4P.C2H6/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;1-2/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H3/t6-;/m0./s1 |
InChI 键 |
RJAWUCUNOCPEDK-RGMNGODLSA-N |
手性 SMILES |
CC.C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
规范 SMILES |
CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


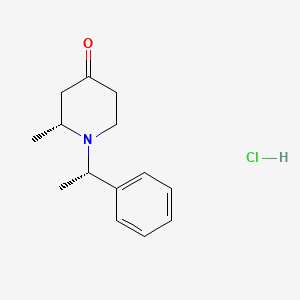
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
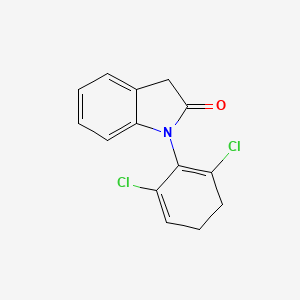
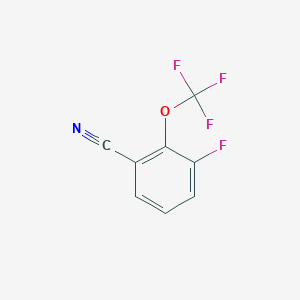
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
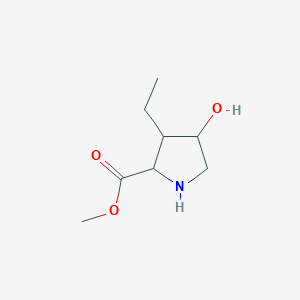
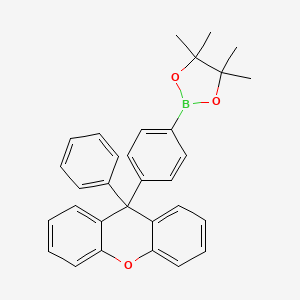
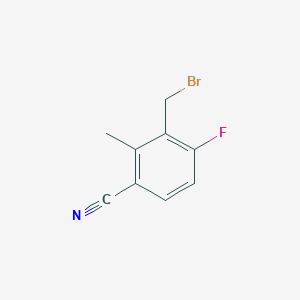
![Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
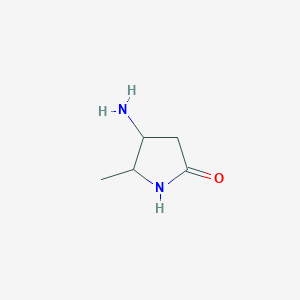
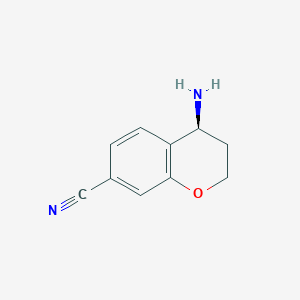
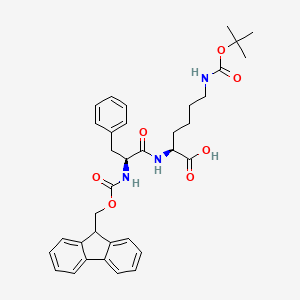
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
